molecular formula C9H12O3 B13975707 5-(1-Hydroxyethyl)-2-methoxyphenol CAS No. 29866-05-5

5-(1-Hydroxyethyl)-2-methoxyphenol

Cat. No.: B13975707
CAS No.: 29866-05-5
M. Wt: 168.19 g/mol
InChI Key: KZUZBPQISUAOQM-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-methoxyphenol

    Alkylating Agent: 1-chloroethanol

    Base: Sodium hydroxide (NaOH)

    Solvent: Ethanol

The reaction mixture is heated under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(1-Oxoethyl)-2-methoxyphenol

    Reduction: this compound (unchanged)

    Substitution: 5-(1-Hydroxyethyl)-2-bromophenol

Scientific Research Applications

5-(1-Hydroxyethyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Hydroxyethyl)-2-methoxyphenol: Contains both hydroxyethyl and methoxy groups.

    5-(1-Hydroxyethyl)-2-bromophenol: Contains a bromine atom instead of a methoxy group.

    5-(1-Hydroxyethyl)-2-hydroxyphenol: Contains an additional hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

29866-05-5

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(1-hydroxyethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3

InChI Key

KZUZBPQISUAOQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)O)O

Origin of Product

United States

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